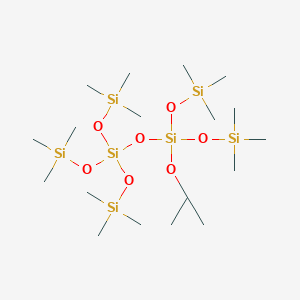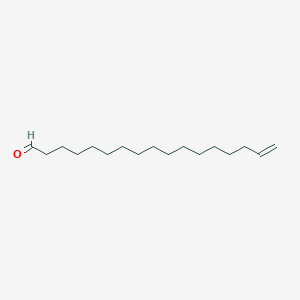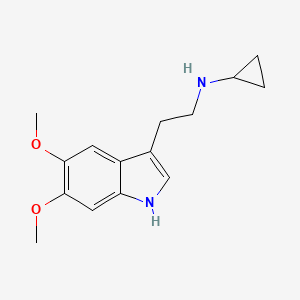
Ácido 5-fluoronicotínico
Descripción general
Descripción
El ácido 5-fluoronicotínico es un derivado fluorado del ácido nicotínico, caracterizado por la presencia de un átomo de flúor en la posición 5 del anillo de piridina. Este compuesto se utiliza ampliamente como bloque de construcción en síntesis orgánica, productos farmacéuticos y agroquímicos debido a sus propiedades químicas únicas .
Aplicaciones Científicas De Investigación
El ácido 5-fluoronicotínico se utiliza ampliamente en la investigación científica debido a su versatilidad:
Biología: En el estudio de la inhibición enzimática y las vías metabólicas.
Medicina: Como intermedio en la síntesis de compuestos farmacéuticos con posibles aplicaciones terapéuticas.
Industria: En la producción de agroquímicos y otros productos químicos industriales.
Safety and Hazards
Direcciones Futuras
5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .
Mecanismo De Acción
El mecanismo de acción del ácido 5-fluoronicotínico implica su interacción con dianas moleculares y vías específicas. Puede actuar como inhibidor de ciertas enzimas, afectando los procesos metabólicos. El átomo de flúor en la posición 5 mejora su afinidad de unión y especificidad hacia estos objetivos .
Compuestos Similares:
- Ácido 5-fluoropiridina-3-carboxílico
- Ácido 6-fluoropiridina-3-carboxílico
- Ácido 2-cloro-5-fluoropiridina-3-carboxílico
Comparación: El ácido 5-fluoronicotínico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de piridina fluorados, exhibe mayor reactividad y selectividad en diversas reacciones químicas .
Análisis Bioquímico
Biochemical Properties
5-Fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the formation of coordination compounds. It interacts with metal ions such as nickel, cobalt, and cadmium to form metal-organic frameworks and coordination polymers . These interactions are facilitated by the carboxylate and fluorine groups of 5-Fluoronicotinic acid, which can coordinate with metal centers, leading to the formation of diverse supramolecular structures . Additionally, 5-Fluoronicotinic acid can engage in hydrogen bonding and π-π stacking interactions, further contributing to its biochemical versatility .
Cellular Effects
5-Fluoronicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photoluminescent properties of cadmium(II) derivatives, indicating its potential impact on cellular signaling and communication . Furthermore, the compound’s ability to form coordination complexes with metal ions suggests that it may play a role in modulating enzyme activities and metabolic pathways within cells .
Molecular Mechanism
At the molecular level, 5-Fluoronicotinic acid exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate group of 5-Fluoronicotinic acid can coordinate with metal centers, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of enzymes, depending on the specific metal ion and the nature of the coordination complex . Additionally, the presence of the fluorine atom in 5-Fluoronicotinic acid may influence its binding affinity and specificity for certain biomolecules, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoronicotinic acid can vary over time due to its stability and degradation properties. Studies have shown that the compound can form stable coordination complexes with metal ions, which may persist over extended periods . The stability of these complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands .
Dosage Effects in Animal Models
The effects of 5-Fluoronicotinic acid in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and enzyme activities . At higher doses, 5-Fluoronicotinic acid may induce toxic effects, including oxidative stress and histological changes in organs such as the liver, kidneys, and lungs . These adverse effects highlight the importance of careful dosage optimization in experimental settings to minimize potential toxicity while maximizing the compound’s biochemical benefits .
Metabolic Pathways
5-Fluoronicotinic acid is involved in various metabolic pathways, particularly those related to its interactions with metal ions and coordination complexes. The compound can participate in the formation of metal-organic frameworks, which can influence metabolic flux and metabolite levels within cells . Additionally, the presence of the fluorine atom in 5-Fluoronicotinic acid may affect its metabolic stability and degradation, further modulating its biochemical activity .
Transport and Distribution
Within cells and tissues, 5-Fluoronicotinic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions suggests that it may be actively transported by metal ion transporters or binding proteins . These interactions can influence the localization and accumulation of 5-Fluoronicotinic acid within specific cellular compartments, potentially affecting its biochemical activity and function .
Subcellular Localization
The subcellular localization of 5-Fluoronicotinic acid is influenced by its interactions with biomolecules and cellular compartments. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, its coordination complexes with metal ions may localize to mitochondria or other organelles involved in metabolic processes . Understanding the subcellular localization of 5-Fluoronicotinic acid is crucial for elucidating its biochemical roles and potential therapeutic applications .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El ácido 5-fluoronicotínico se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación de 3-fluoroquinolina a ácido 5-fluoroquinolínico, seguido de una oxidación adicional para producir ácido 5-fluoronicotínico . Otro método implica la reacción hidrotérmica de nitratos metálicos (II) con ácido 5-fluoronicotínico y ligandos auxiliares opcionales .
Métodos de Producción Industrial: La producción industrial de ácido 5-fluoronicotínico generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y el secado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 5-fluoronicotínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a estados de oxidación más altos.
Reducción: Reducción del grupo ácido carboxílico.
Sustitución: Reacciones de sustitución nucleofílica en la posición sustituida con flúor.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina sustituidos, que pueden utilizarse en síntesis orgánica y aplicaciones farmacéuticas .
Comparación Con Compuestos Similares
- 5-Fluoropyridine-3-carboxylic acid
- 6-Fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
Comparison: 5-Fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridine derivatives, it exhibits higher reactivity and selectivity in various chemical reactions .
Propiedades
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-66-4 | |
| Record name | 5-Fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoronicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoronicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
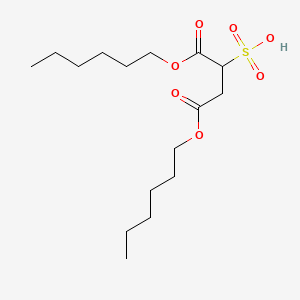

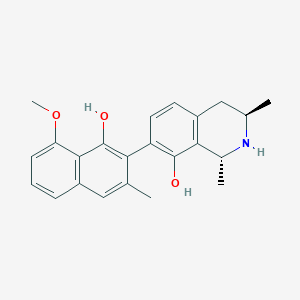

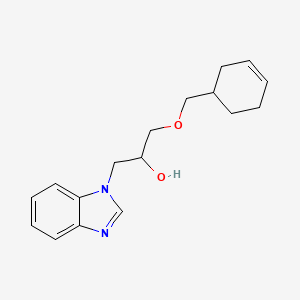

![2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide](/img/structure/B1202588.png)

![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
